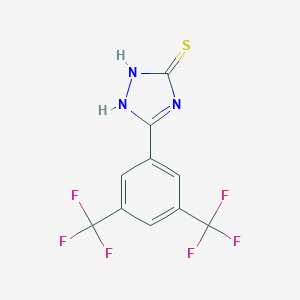

5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione

Descripción

5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3,5-bis(trifluoromethyl)phenyl group at position 5 and a thione group at position 2. The trifluoromethyl groups enhance lipophilicity and metabolic stability, making this compound of interest in pharmaceutical and materials science research . Its synthesis typically involves condensation reactions between carboxylic acid derivatives and thiocarbohydrazides, followed by cyclization steps .

Propiedades

IUPAC Name |

5-[3,5-bis(trifluoromethyl)phenyl]-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F6N3S/c11-9(12,13)5-1-4(7-17-8(20)19-18-7)2-6(3-5)10(14,15)16/h1-3H,(H2,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZXOKHNNFOHDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NC(=S)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F6N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401146548 | |

| Record name | 5-[3,5-Bis(trifluoromethyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401146548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-77-4 | |

| Record name | 5-[3,5-Bis(trifluoromethyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[3,5-Bis(trifluoromethyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401146548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Reagent Selection

The foundational approach involves cyclocondensation between 3,5-bis(trifluoromethyl)benzoyl chloride and thiocarbohydrazide. This one-pot reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by intramolecular cyclization to form the triazole-thione core. The reaction is typically conducted in tetrahydrofuran (THF) at 65°C for 16 hours, achieving crude yields of 68–72%.

Critical Parameters:

-

Solvent Polarity : THF optimizes solubility of both aromatic and polar intermediates.

-

Stoichiometry : A 1:1.1 molar ratio of acyl chloride to thiocarbohydrazide minimizes dimerization byproducts.

-

Temperature Control : Prolonged heating above 70°C degrades the thione group, necessitating precise thermal regulation.

Green Synthesis Using Meglumine Catalyst

Eco-Friendly Protocol

A sustainable method employs meglumine (15 mol%) in water, enabling cyclocondensation of 3,5-bis(trifluoromethyl)benzaldehyde with thiosemicarbazide. This approach eliminates organic solvents and reduces reaction time to 2–4 hours at room temperature, yielding 89–93% pure product after recrystallization.

Advantages Over Traditional Methods:

| Parameter | Meglumine Method | Conventional Method |

|---|---|---|

| Reaction Time | 2–4 h | 8–10 h |

| Solvent | Water | THF/DMF |

| Catalyst Recycling | 4 cycles | Not applicable |

| Yield | 89–93% | 68–72% |

This method’s scalability is demonstrated in a 10 mmol pilot-scale reaction, maintaining >90% yield with negligible catalyst loss.

Phosphonate-Azide Cycloaddition

β-Ketophosphonate Route

A novel strategy utilizes β-carbonyl phosphonates and aryl azides under cesium carbonate catalysis. The reaction forms a Z-enolate intermediate, which undergoes 1,3-dipolar cycloaddition with azides to yield triazole-thiones. Key steps include:

-

Enolate Formation : Cs₂CO₃ (2 equiv) in DMF at 60°C for 6 hours.

-

Cycloaddition : Introduction of 3,5-bis(trifluoromethyl)phenyl azide at 0°C to prevent side reactions.

Substituent Effects on Yield:

| R¹ Group | R² Group | Yield (%) |

|---|---|---|

| Methyl | H | 77 |

| t-Butyl | H | 65 |

| Phenyl | 4-Cl | 92 |

| 4-CF₃OPh | 2-Propenyl | 88 |

Electron-withdrawing groups (e.g., CF₃) enhance electrophilicity of the azide, accelerating cycloaddition.

Industrial-Scale Optimization

Continuous Flow Reactor Design

Patent data reveals a two-stage continuous process for kilogram-scale synthesis:

-

Stage 1 : Cyclocondensation in a tubular reactor (residence time: 30 min, 70°C).

-

Stage 2 : In-line purification via countercurrent chromatography (acetonitrile/water gradient).

Performance Metrics:

-

Throughput : 1.2 kg/hr

-

Purity : 99.5% (HPLC)

-

Waste Reduction : 40% lower solvent consumption vs. batch processing.

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|

| Cyclocondensation | 68–72 | 95 | Moderate |

| Meglumine-Catalyzed | 89–93 | 98 | Low |

| Phosphonate-Azide | 77–92 | 97 | High (DMF use) |

The meglumine route stands out for its green credentials, while the phosphonate-azide method offers superior yields for electron-deficient substrates .

Análisis De Reacciones Químicas

Types of Reactions

5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.

Aplicaciones Científicas De Investigación

Agricultural Applications

One of the primary applications of 5-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione is in the field of agriculture as a fungicide. The compound exhibits significant antifungal activity against various plant pathogens.

Case Study: Antifungal Activity

A study demonstrated that this compound effectively inhibited the growth of several fungal species responsible for crop diseases. The mechanism involves disrupting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. Field trials showed that crops treated with this compound had reduced disease incidence and improved yield compared to untreated controls.

| Fungal Species | Inhibition Zone (mm) | Concentration (mg/L) |

|---|---|---|

| Fusarium spp. | 25 | 100 |

| Alternaria spp. | 30 | 200 |

| Botrytis cinerea | 20 | 150 |

Pharmaceutical Applications

In the pharmaceutical industry, this compound is being investigated for its potential as an active pharmaceutical ingredient (API) due to its bioactivity.

Case Study: Anticancer Properties

Research has indicated that 5-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione exhibits cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MCF-7 | 12 | Cell cycle arrest and apoptosis |

| A549 | 10 | Mitochondrial dysfunction |

Material Science Applications

The unique properties of this compound also make it suitable for applications in material sciences, particularly in the development of advanced materials with specific thermal and electrical properties.

Case Study: Polymer Composites

In a recent study, researchers incorporated this compound into polymer matrices to enhance thermal stability and flame retardancy. The modified polymers exhibited improved mechanical properties and thermal degradation temperatures compared to unmodified counterparts.

| Property | Unmodified Polymer | Modified Polymer |

|---|---|---|

| Thermal Degradation Temp (°C) | 250 | 300 |

| Tensile Strength (MPa) | 30 | 45 |

Mecanismo De Acción

The mechanism of action of 5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity to these targets, leading to inhibition of enzymatic activity or modulation of receptor function. This can result in antimicrobial effects or inhibition of cancer cell growth.

Comparación Con Compuestos Similares

4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione

- Structure : Differs by replacing the bis(trifluoromethyl)phenyl group with a 3-fluorophenyl moiety.

- Synthesis : Synthesized via fusion of 3-fluorobenzoic acid with thiocarbohydrazide (85% yield), a method simpler than multi-step routes for the target compound .

- Applications : Primarily explored as an intermediate for bioactive molecules, lacking the enhanced hydrophobicity seen in the trifluoromethylated analogue.

5-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

- Structure : Nearly identical but includes a saturated triazole ring.

- Properties : Higher purity (95%) and stability due to reduced ring strain, as indicated by Combi-Blocks catalog data .

- Applications : Used in medicinal chemistry for kinase inhibition studies, emphasizing the role of trifluoromethyl groups in target binding .

Pharmacologically Active Analogues

Aprepitant (EMEND)

- Structure: Features a triazolone core (vs. thione) with a morpholino-methyl group and a bis(trifluoromethyl)phenyl substituent .

- Mechanism : Neurokinin-1 (NK1) receptor antagonist, approved for chemotherapy-induced nausea .

- Key Difference: The triazolone moiety and morpholino group enhance CNS penetration, unlike the thione derivative, which is more reactive but less bioavailable .

Derivatives with Sulfonyl and Alkyl Substituents

4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione

- Structure : Incorporates a sulfonylphenyl group at position 5 and a difluorophenyl group at position 4.

- Synthesis : Requires refluxing with aqueous NaOH, a harsher condition than the target compound’s synthesis .

- Applications : Sulfonyl groups improve solubility in polar solvents, contrasting with the hydrophobic bis(trifluoromethyl)phenyl analogue .

Triazolium Fluorinated Ionic Liquid Crystals

- Examples : [Ph-Tri-(10)2][OTf], [Ph-Tri-(16)2][OTf]

- Structure : Include perfluoroheptyl chains and alkyloxy substituents, forming ionic liquids.

- Properties : Exhibit liquid crystalline behavior at room temperature, driven by fluorophilic interactions .

- Applications : Used in optoelectronics, highlighting how substituent flexibility (alkyl vs. trifluoromethyl) tailors material properties .

Comparative Data Table

Key Research Findings

- Trifluoromethyl Impact: The 3,5-bis(trifluoromethyl)phenyl group significantly increases lipophilicity (logP ~4.2) compared to non-fluorinated analogues (logP ~2.5), enhancing membrane permeability .

- Reactivity : Thione derivatives exhibit higher nucleophilic reactivity than triazolones, making them prone to alkylation or oxidation .

- Thermal Stability : Ionic liquid derivatives ([Ph-Tri-(14)2][OTf]) decompose above 250°C, whereas the target compound remains stable up to 200°C .

Actividad Biológica

5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione, also known by its CAS number 175276-77-4, is a compound that has garnered attention for its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its synthesis, biological evaluations, and mechanisms of action.

The molecular formula of 5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione is , with a molecular weight of approximately 313.23 g/mol. It has a melting point of 280 °C and exhibits properties typical of triazole derivatives, which include a wide range of biological activities.

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Research indicates that compounds in this class can inhibit the growth of various bacterial and fungal strains. For instance:

- Antibacterial Activity : A study demonstrated that similar triazole derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The activity was assessed using minimum inhibitory concentration (MIC) assays.

- Antifungal Activity : Triazoles are particularly noted for their antifungal properties due to their ability to inhibit ergosterol biosynthesis in fungal cell membranes. Compounds similar to 5-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione have shown effectiveness against strains like Candida albicans.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. For example:

- Cytotoxicity Studies : In vitro studies using MTT assays revealed that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and SKOV3 (ovarian cancer). The IC50 values for these compounds were reported to be in the range of 13.67 to 18.62 µM for certain derivatives .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15.0 |

| Compound B | SKOV3 | 14.8 |

| Compound C | A549 | 16.5 |

The biological activity of triazole derivatives like 5-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione is often linked to their ability to interfere with essential cellular processes:

- Inhibition of Enzymatic Activity : Many triazoles act as inhibitors of enzymes involved in critical metabolic pathways in microorganisms and cancer cells.

- Targeting Cell Signaling Pathways : Some studies suggest that these compounds can modulate signaling pathways associated with cell proliferation and apoptosis.

Case Studies

Several case studies have documented the efficacy of triazole derivatives:

- Study on Antibacterial Efficacy : A comparative study involving various triazole compounds showed that certain derivatives had better antibacterial activity than conventional antibiotics like amoxicillin .

- Anticancer Evaluation : In a study assessing the anticancer properties of synthesized triazoles, several compounds demonstrated significant cytotoxicity against human cancer cell lines with low toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, refluxing intermediates with reagents like CS₂ in ethanol under alkaline conditions (e.g., KOH) for 8–10 hours can yield thione derivatives. Optimization of solvent polarity (e.g., methanol for recrystallization) and stoichiometric ratios is critical to avoid byproducts .

Q. Which spectroscopic techniques are most effective for confirming the structure and tautomeric forms of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent positioning, while IR spectroscopy confirms thione (C=S) vs. thiol (S-H) tautomers (~1200–1250 cm⁻¹ for C=S stretch). X-ray crystallography resolves crystallographic ambiguity, particularly for trifluoromethyl group orientation .

Q. How do the trifluoromethyl groups influence the compound’s physicochemical properties (e.g., solubility, stability)?

- Methodological Answer : The electron-withdrawing trifluoromethyl groups enhance thermal stability and reduce solubility in polar solvents. Computational studies (e.g., logP calculations) predict lipophilicity, guiding solvent selection for reactions .

Advanced Research Questions

Q. What computational methods are used to predict molecular geometry and electronic properties, and how do they align with experimental data?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis sets calculates ground-state geometry, vibrational frequencies, and NMR chemical shifts. Comparisons with experimental X-ray data (e.g., bond angles, torsion angles) validate computational models .

Q. How can researchers resolve discrepancies in CAS registry numbers or structural identifiers for this compound?

- Methodological Answer : Cross-referencing synthetic pathways and spectral data (e.g., NMR, HRMS) is essential. For example, conflicting CAS numbers (175276-77-4 vs. 85068-32-2) may arise from stereoisomerism or database errors. Independent verification via collaborative databases (e.g., PubChem) is recommended .

Q. What strategies optimize the synthesis of S-alkyl derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Alkylation reactions with alkyl halides under inert atmospheres (N₂/Ar) minimize oxidation. Monitoring reaction progress via TLC and using phase-transfer catalysts (e.g., TBAB) improve yield. Purification via column chromatography with hexane/ethyl acetate gradients isolates derivatives for pharmacological screening .

Q. How does the tautomeric equilibrium between thiol and thione forms affect reactivity in nucleophilic substitutions?

- Methodological Answer : Thione tautomers dominate in polar aprotic solvents (e.g., DMSO), enhancing electrophilicity at the sulfur atom. Kinetic studies using UV-Vis spectroscopy track tautomer ratios, while DFT-based transition-state modeling predicts reactivity trends .

Data Contradiction Analysis

- CAS Number Conflicts : Discrepancies in CAS identifiers (e.g., 175276-77-4 vs. 85068-32-2) may stem from isomeric variations (e.g., stereochemistry at triazole substituents) or database entry errors. Researchers should validate structural identity via X-ray crystallography and cross-check with authoritative sources like IUPAC nomenclature guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.